Octahydro-1H-4,7-ethanoinden-5-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-4,7-ethanoinden-5-ol typically involves the hydrogenation of indene derivatives under specific conditions. The process can be carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas. The reaction is usually conducted at elevated temperatures and pressures to ensure complete hydrogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production. The purity of the final product is often ensured through recrystallization and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-4,7-ethanoinden-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octahydro-1H-4,7-ethanoinden-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of octahydro-1H-4,7-ethanoinden-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-4,7-methanoinden-5-ol: A closely related compound with similar chemical properties and applications.
3(OR2),4,5-Trimethyl-Octahydro-4,7-Methano-Inden-5-Ol: Another related compound used in perfume compositions.
Uniqueness
Octahydro-1H-4,7-ethanoinden-5-ol stands out due to its unique structure and reactivity, making it a valuable compound in various fields of research and industry. Its ability to undergo diverse chemical reactions and its potential biological activity contribute to its significance .
Properties
CAS No. |
63730-67-6 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
tricyclo[5.2.2.02,6]undecan-8-ol |
InChI |
InChI=1S/C11H18O/c12-11-6-7-4-5-10(11)9-3-1-2-8(7)9/h7-12H,1-6H2 |
InChI Key |
ACONHCNNZTZPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CCC(C2C1)C(C3)O |
Origin of Product |
United States |
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